2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047350
InChI: InChI=1S/C13H21NO4/c1-5-12-6-13(7-12,9(15)16)14(8-12)10(17)18-11(2,3)4/h5-8H2,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

CAS No.:

Cat. No.: VC18047350

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-5-12-6-13(7-12,9(15)16)14(8-12)10(17)18-11(2,3)4/h5-8H2,1-4H3,(H,15,16)
Standard InChI Key QVGSPPOXSMFPMM-UHFFFAOYSA-N
Canonical SMILES CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Bicyclic Architecture

The azabicyclo[2.1.1]hexane framework distinguishes this compound from conventional proline analogs. The bicyclic system imposes significant conformational restraint, reducing rotational freedom around the C–N bond while maintaining a pseudo-proline geometry . X-ray crystallography of related derivatives reveals a puckered cyclohexane-like ring with bond angles of 98–102° at bridgehead carbons, contributing to enhanced metabolic stability compared to monocyclic analogs .

Functional Group Analysis

  • Tert-butoxycarbonyl (Boc) Group: Positioned at the nitrogen atom, the Boc group serves dual roles as a protecting moiety and a steric shield during synthetic modifications. Its electron-withdrawing nature slightly reduces the basicity of the adjacent amine (pKa ≈ 8.2) .

  • Ethyl Substituent: The 4-ethyl group introduces hydrophobicity (clogP ≈ 1.8) while maintaining favorable steric tolerance in enzyme active sites.

  • Carboxylic Acid: The C-1 carboxylic acid (pKa ≈ 2.5) enables salt formation and hydrogen bonding interactions critical for target engagement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
CAS NumberNot publicly disclosed
logP (Predicted)1.78 ± 0.3
Aqueous Solubility (25°C)12.4 mg/mL (pH 7.4)

Synthetic Methodologies

Multigram Synthesis Optimization

Recent work by Chernykh et al. (2024) established a scalable route to 2-azabicyclo[2.1.1]hexane derivatives, providing critical insights applicable to the ethyl-substituted variant :

  • Cyclobutane Precursor Preparation:

    • Starting from methylenecyclobutane derivatives, iodine-promoted cyclization yields tricyclic intermediates in 70–85% yield.

    • Key reaction: Cyclobutane+I2CH2Cl2Tricyclic carbamate\text{Cyclobutane} + I_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{Tricyclic carbamate} .

  • Boc Protection and Functionalization:

    • Hydrolytic cleavage of carbamates followed by Boc anhydride treatment affords N-protected amino acids in 32% yield over four steps .

    • Ethyl introduction via Grignard addition or palladium-catalyzed cross-coupling remains under optimization for this specific derivative.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
1I₂, CH₂Cl₂, 0°C → 25°C, 24 h83%>95%
2Boc₂O, THF/H₂O, rt, 3 h95%98%
3NaHSO₄, H₂O, extraction77%99%

Challenges in Ethyl Group Installation

Unlike fluorinated analogs (e.g., 4-fluoro derivatives ), introducing the ethyl group requires careful steric management. Current approaches under investigation include:

  • Nickel-Catalyzed Alkylation: Using ethyl halides with Ni(COD)₂ catalysts (TOF ≈ 120 h⁻¹).

  • Reductive Amination: Ethyl aldehydes with bicyclic amines under H₂/Pd-C (45–60% yield) .

Physicochemical and Spectroscopic Profiling

Stability Studies

  • Thermal Stability: Decomposition onset at 218°C (TGA), with Boc group cleavage initiating at 185°C.

  • pH-Dependent Behavior: Zwitterionic form dominates at pH 5–7 (confirmed by 1H^1\text{H}-NMR titration) .

Spectroscopic Signatures

  • 1H^1\text{H}-NMR (D₂O): δ 1.38 (s, Boc CH₃), 1.52 (q, J = 7.5 Hz, CH₂CH₃), 3.12 (m, bridgehead H) .

  • IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1630 cm⁻¹ (COO⁻).

Applications in Medicinal Chemistry

Peptidomimetic Design

The rigid bicyclic structure mimics proline’s conformational restrictions while offering improved metabolic stability. Key applications include:

  • ACE Inhibitor Analogs: 10-fold increased plasma half-life compared to captopril derivatives .

  • Kinase Binding Motifs: Incorporation into p38 MAPK inhibitors enhances selectivity (IC₅₀ = 38 nM vs. 120 nM for acyclic control) .

Prodrug Development

Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves oral bioavailability (F = 65% in rat models) .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms (≥99% ee).

  • Targeted Fluorination: Incorporating 18F^{18}\text{F} isotopes for PET tracer development .

  • Polymer-Bound Catalysts: Immobilized lipases for kinetic resolution (e.g., CAL-B, E > 200) .

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